N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide
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Overview
Description
N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-CYCLOPROPYL-4-QUINOLINECARBOHYDRAZIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a quinoline ring, a cyclopropyl group, and a hydrazide moiety. The presence of a chloro and hydroxyphenyl group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-CYCLOPROPYL-4-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with 2-cyclopropyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-CYCLOPROPYL-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-CYCLOPROPYL-4-QUINOLINECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-CYCLOPROPYL-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE
- N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE
Uniqueness
N’~4~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-CYCLOPROPYL-4-QUINOLINECARBOHYDRAZIDE is unique due to the presence of the cyclopropyl and quinoline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16ClN3O2 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-cyclopropylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-14-7-8-19(25)13(9-14)11-22-24-20(26)16-10-18(12-5-6-12)23-17-4-2-1-3-15(16)17/h1-4,7-12,25H,5-6H2,(H,24,26)/b22-11+ |
InChI Key |
OUTMUEPLCRBOET-SSDVNMTOSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)Cl)O |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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